molecular formula C8H11F3N4O B2496433 (1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide CAS No. 1006334-31-1

(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide

Cat. No.: B2496433
CAS No.: 1006334-31-1
M. Wt: 236.198
InChI Key: RXGAQYRYYXYFDA-UHFFFAOYSA-N
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Description

(1Z)-N’-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a hydroxyimino functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

    Hydroxyimino Functional Group Addition: The hydroxyimino group is typically introduced through the reaction of an aldehyde or ketone with hydroxylamine under mild acidic conditions.

    Formation of the Propanimidamide Moiety: This involves the reaction of the intermediate with an appropriate amine or amide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oximes or nitriles.

    Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, (1Z)-N’-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable component in various formulations and products.

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N’-hydroxy-3-[3-methyl-1H-pyrazol-1-yl]propanimidamide: Lacks the trifluoromethyl group, which may result in different biological activity and binding properties.

    (1Z)-N’-hydroxy-3-[3-chloro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide: Contains a chloro substituent, which can alter its reactivity and interactions with biological targets.

Uniqueness

The presence of the trifluoromethyl group in (1Z)-N’-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a bioactive molecule and make it a valuable compound for further research and development.

Properties

IUPAC Name

N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)15(13-5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGAQYRYYXYFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)C(F)(F)F)CC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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